![molecular formula C18H18N2O3 B4507512 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4507512.png)
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Overview
Description
3-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide involves multiple steps. One common method includes the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with various electrophiles . The structure of the synthesized compounds is confirmed using IR and 1H NMR spectra .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the aziridine ring formation.
Common Reagents and Conditions
Common reagents used in these reactions include p-nitrophenyl azide and other electrophiles . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as urea, carbamates, and carboxamides .
Scientific Research Applications
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reactant in various chemical reactions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,7,8,9,10,10-Hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butyric Acid
- 3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- 4-[(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]morpholin-4-ium
Uniqueness
What sets 3-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-3-phenylpropanamide apart from similar compounds is its specific tricyclic structure and the presence of a phenylpropanamide group
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-14(21)9-13(10-4-2-1-3-5-10)20-17(22)15-11-6-7-12(8-11)16(15)18(20)23/h1-7,11-13,15-16H,8-9H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDULYCHYVCHDNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C(CC(=O)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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